BenchChemオンラインストアへようこそ!

Miglitol-d4 Hydrochloride

Pharmacokinetics LC-MS/MS Bioanalytical Method Validation

Miglitol-d4 hydrochloride (CAS 1346597-27-0) is a stable isotope-labeled analog of the iminosugar α-glucosidase inhibitor miglitol, specifically designed as an internal standard for bioanalytical quantification. The compound features four deuterium atoms incorporated at the 1,1,2,2-positions of the N-hydroxyethyl side chain, providing a mass shift of +4 Da (m/z 212→176) versus unlabeled miglitol (m/z 208→146) for unequivocal mass spectrometric discrimination.

Molecular Formula C8H18ClNO5
Molecular Weight 247.71 g/mol
Cat. No. B13438892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglitol-d4 Hydrochloride
Molecular FormulaC8H18ClNO5
Molecular Weight247.71 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCO)CO)O)O)O.Cl
InChIInChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7-,8-;/m1./s1/i1D2,2D2;
InChIKeyQHWGCVIAMMMOPR-FINLWVDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miglitol-d4 Hydrochloride – Deuterated Internal Standard for α-Glucosidase Inhibitor Quantification in Type 2 Diabetes Research


Miglitol-d4 hydrochloride (CAS 1346597-27-0) is a stable isotope-labeled analog of the iminosugar α-glucosidase inhibitor miglitol, specifically designed as an internal standard for bioanalytical quantification . The compound features four deuterium atoms incorporated at the 1,1,2,2-positions of the N-hydroxyethyl side chain, providing a mass shift of +4 Da (m/z 212→176) versus unlabeled miglitol (m/z 208→146) for unequivocal mass spectrometric discrimination [1]. As a 1-deoxynojirimycin derivative, miglitol reversibly inhibits intestinal α-glucosidases (IC50 = 0.35, 0.11, 1.3, and 1.2 µM for human lysosomal α-glucosidase and rat sucrase, maltase, and isomaltase, respectively), thereby delaying carbohydrate absorption and reducing postprandial hyperglycemia in type 2 diabetes .

Why Non-Isotopic Internal Standards Such as Gabapentin or Metformin Cannot Substitute for Miglitol-d4 Hydrochloride in Miglitol Bioanalysis


Substituting miglitol-d4 hydrochloride with non-isotopic internal standards (e.g., gabapentin, metformin, granisetron) in LC-MS/MS workflows introduces systematic quantification errors due to differential matrix effects, extraction recovery, and ionization efficiency . For instance, a validated method using gabapentin as internal standard for miglitol quantification reported an average absolute recovery of only 40.5% for miglitol versus 47.1% for the IS, with a lower limit of quantification (LLOQ) of 100 ng/mL . In contrast, the stable isotope-labeled miglitol-d4 co-elutes with the analyte and experiences identical ion suppression, enabling an LLOQ of 0.5 ng/mL—more than a 10-fold improvement—because the deuterated IS corrects for variability that structurally dissimilar IS compounds cannot address [1].

Quantitative Comparative Evidence for Miglitol-d4 Hydrochloride as a Bioanalytical Internal Standard


LLOQ Improvement: Miglitol-d4 Enables a 200-Fold Lower Quantification Limit Compared to Gabapentin Internal Standard Method

The use of miglitol-d4 as a stable isotope-labeled internal standard (SIL-IS) achieved an LLOQ of 0.5 ng/mL in rat plasma, compared to 100 ng/mL achieved with gabapentin as a non-isotopic IS in human plasma. This represents a 200-fold improvement in sensitivity [1] .

Pharmacokinetics LC-MS/MS Bioanalytical Method Validation

Matrix Effect Correction: Deuterated Miglitol-d4 Matches Analytic Ion Suppression, Non-Isotopic Gabapentin Shows Discordant Recovery

The average absolute recovery of miglitol from spiked human plasma using gabapentin as IS was 40.5 ± 2.7%, while gabapentin recovery was 47.1 ± 2.9%, demonstrating a 6.6 percentage point discrepancy that directly compromises quantification accuracy . In contrast, miglitol-d4 co-extracts and co-ionizes identically to miglitol, eliminating this differential matrix effect by design .

Matrix Effect Ion Suppression Extraction Recovery

Isotopic Purity and Labeling Specificity: Miglitol-d4 Hydrochloride Provides Defined +4 Da Mass Shift for Unambiguous Selected Reaction Monitoring

Miglitol-d4 hydrochloride (CAS 1346597-27-0) is supplied at ≥95% chemical purity by HPLC with 95% atom D isotopic enrichment . The free base form (Cayman Item No. 30139) is specified at ≥99% purity for deuterated forms (d1-d4) with the molecular formula C8H13D4NO5 and molecular weight 211.25 g/mol . The hydrochloride salt formulation (MW 247.71 g/mol) offers enhanced aqueous solubility and stability compared to the free base, which is critical for preparing stock solutions in bioanalytical workflows .

Isotopic Purity Mass Spectrometry Reference Standard

Regulatory-Grade Impurity Profiling: Miglitol-d4 Hydrochloride Enables Distinction of Stereoisomeric Impurities via ESI-MS/MS

Miglitol synthesis generates stereoisomeric impurities differing at the C2 and C3 hydroxyl positions, which share identical molecular weight and MS/MS fragmentation patterns (m/z 190 and m/z 146) with miglitol, making them indistinguishable by standard LC-MS [1]. A benzoboroxole derivatization approach produces cyclic boronate esters with characteristic fragment ion abundance ratios (m/z 214, 196, 151, 133) that correlate with stereochemistry, enabling rapid identification of miglitol and its isomers [1]. Miglitol-d4 hydrochloride serves as a stable isotope-labeled reference standard for method validation in impurity profiling workflows compliant with ICH guidelines .

Impurity Profiling Stereoisomer Differentiation Quality Control

Preclinical to Clinical Translation: Miglitol-d4 Validated in Rat Pharmacokinetic Studies With Demonstrated Scalability to Human Plasma Assays

The miglitol-d4-based LC-MS/MS method was fully validated in rat plasma over a 0.5–100 ng/mL concentration range with correlation coefficients (r) of 0.9984–0.9993 and successfully applied to a rat pharmacokinetic study [1]. The same SIL-IS approach has been adapted for human plasma quantification, demonstrating cross-species applicability . In contrast, methods using non-isotopic IS (e.g., gabapentin) were validated only in human plasma and required a separate IS optimization for each matrix .

Pharmacokinetic Bridging Method Validation Preclinical to Clinical Translation

Recommended Application Scenarios for Miglitol-d4 Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Pharmacokinetic Studies of Miglitol in Rodent Models

Miglitol-d4 hydrochloride enables quantification of miglitol in rat plasma down to 0.5 ng/mL, supporting full pharmacokinetic profiling (Cmax, tmax, AUC, t1/2) at low oral doses [1]. The 200-fold improvement in LLOQ compared to gabapentin-based methods allows detection of miglitol concentrations at time points well beyond the elimination phase, which is essential for accurate terminal half-life estimation in rodent models of type 2 diabetes.

Clinical Bioequivalence Studies for Generic Miglitol Formulations

The SIL-IS approach with miglitol-d4 corrects for matrix effects that vary between subjects and sampling time points, a critical requirement for regulatory bioequivalence studies under FDA and EMA guidance [1]. The validated human plasma method using deuterated IS has been scaled to analyze >400 samples per day with a 2.5-minute run time, demonstrating high-throughput capability suitable for pivotal bioequivalence trials .

Impurity Profiling and Quality Control of Miglitol Active Pharmaceutical Ingredient (API)

Miglitol-d4 hydrochloride serves as a fully characterized reference standard compliant with ICH guidelines for the development and validation of impurity methods by RP-HPLC and LC-MS/MS [1]. Its use in stereoisomer differentiation workflows enables quality control laboratories to monitor C2 and C3 epimeric impurities that arise during miglitol synthesis, supporting ANDA and DMF regulatory submissions .

Stable Isotope Tracing in Miglitol Metabolic Pathway Research

Beyond quantification, the defined deuteration at the N-hydroxyethyl side chain of miglitol-d4 enables mechanistic studies of miglitol metabolism, including its effects on gut microbiome-derived short-chain fatty acid production and hepatic CYP7A1 activity [1]. The compound's isotopic label provides a tracer for distinguishing parent drug from metabolites in complex biological matrices without requiring radiolabeled synthesis.

Quote Request

Request a Quote for Miglitol-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.